molecular formula C13H18ClNO B3011854 BK-IMP Hydrochloride CAS No. 100608-68-2

BK-IMP Hydrochloride

Cat. No.: B3011854
CAS No.: 100608-68-2
M. Wt: 239.74
InChI Key: GBTLIFNUKMSPJM-UHFFFAOYSA-N
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Description

BK-IMP Hydrochloride, systematically named 1-(2,3-dihydro-1H-inden-5-yl)-N-methyl-1-oxopropan-2-amine hydrochloride, is a synthetic compound with the molecular formula C₁₃H₁₇NO·HCl and a molecular weight of 239.74 g/mol (calculated from C₁₃H₁₇NO [203.28 g/mol] + HCl [36.46 g/mol]). It was analyzed as a non-psychoactive substance with 95% purity, confirmed via 1H and 13C NMR spectroscopy .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-9(14-2)13(15)12-7-6-10-4-3-5-11(10)8-12;/h6-9,14H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTLIFNUKMSPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(CCC2)C=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100608-68-2
Record name BK-IMP Hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100608682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BK-IMP HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM72SVA5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of BK-IMP Hydrochloride involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-indene with methylamine, followed by the addition of propanone. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

BK-IMP Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

BK-IMP Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BK-IMP Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound can influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Anagrelide Related Compound A Hydrochloride

  • Chemical Name: Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate Hydrochloride
  • Formula : C₁₁H₁₄Cl₂N₂O₂·HCl
  • Molecular Weight : 277.1 (base) + 36.5 (HCl) = 313.6 g/mol .
  • Comparison: Structural Differences: Contains a dichlorobenzylamino group and ethyl ester, unlike BK-IMP’s indene ring. Application: Serves as a process-related impurity in Anagrelide (a platelet-lowering agent), whereas BK-IMP is a standalone compound .

Prilocaine Hydrochloride Impurities

  • Related Compound A : o-Toluidine hydrochloride (C₇H₉N·HCl, 143.62 g/mol).
  • Related Compound B: (RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide (C₁₃H₂₀N₂O₂, 200.31 g/mol) .
  • Comparison :
    • Role : Both are synthesis byproducts or degradants of Prilocaine, a local anesthetic. BK-IMP lacks direct therapeutic use but shares hydrochloride salt formulation.
    • Analytical Methods : Prilocaine impurities are monitored via pharmacopeial HPLC/GC-MS, similar to BK-IMP’s characterization .

Functionally Similar Hydrochlorides

DL-Octopamine Hydrochloride

  • Formula: C₈H₁₁NO₂·HCl
  • Molecular Weight : 173.18 (base) + 36.46 = 209.64 g/mol .
  • Comparison :
    • Application : Used as a sympathomimetic agent in cardiovascular research. BK-IMP’s pharmacological profile remains uncharacterized.
    • Synthesis : Both require rigorous purity validation (e.g., NMR, LC-MS), but DL-Octopamine is commercially standardized for clinical use .

ACHP Hydrochloride (IKK-2 Inhibitor VIII)

  • Application : Selective IKK-β inhibitor used in inflammation studies .
  • Comparison :
    • Analytical Rigor : ACHP is validated for in vitro bioactivity (IC₅₀ values), whereas BK-IMP’s biological data are absent.
    • Quality Control : Both compounds require LC-MS/NMR for batch consistency .

Pharmacologically Active Hydrochlorides

Amitriptyline Hydrochloride

  • Formula : C₂₀H₂₃N·HCl
  • Molecular Weight : 313.87 g/mol .
  • Comparison :
    • Therapeutic Use : Tricyclic antidepressant vs. BK-IMP’s undefined role.
    • Analytics : Both use HPLC for quantification, but Amitriptyline requires plasma matrix validation due to clinical use .

Amiloride Hydrochloride

  • Formula : C₆H₈ClN₇O·HCl
  • Molecular Weight : 302.11 g/mol .
  • Comparison :
    • Toxicology : Amiloride’s diuretic effects necessitate extensive safety profiling (LD₅₀, metabolite analysis), unlike BK-IMP .

Biological Activity

BK-IMP Hydrochloride, also known as 1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride, is a chemical compound that has garnered attention for its biological activity, particularly in relation to its effects on BK channels. This article explores the compound's biological mechanisms, pharmacokinetics, and potential applications based on recent research findings.

This compound primarily targets BK channels (Maxi-K, Slo1 or K Ca 1.1 channels), which are widely expressed in excitable and non-excitable cells. The compound interacts with these channels by binding to the negatively charged phosphate head groups of phospholipids in bacterial cell walls. This interaction leads to a rapid efflux of potassium ions (K+), resulting in membrane hyperpolarization, which can influence various physiological processes.

Pharmacokinetics

The pharmacokinetics of this compound can be significantly affected by the physiological alterations seen in critically ill patients. Factors such as altered absorption, distribution, metabolism, and excretion must be considered when evaluating its therapeutic potential.

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies have indicated that compounds targeting BK channels may exhibit antimicrobial properties by disrupting bacterial membrane integrity.
  • Neuroprotective Effects : The modulation of potassium channels has been linked to neuroprotective effects in models of neurodegenerative diseases.
  • Cardiovascular Effects : By influencing vascular smooth muscle tone through potassium efflux, BK channel modulators may play a role in managing hypertension and other cardiovascular conditions.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research conducted on various cell lines has shown that this compound can effectively modulate ion channel activity, leading to changes in cell excitability and signaling pathways.
  • Animal Models : In vivo studies have demonstrated the compound's potential for reducing ischemic injury in cardiac models through its action on BK channels.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialDisruption of bacterial membranes
NeuroprotectiveProtection against neurodegeneration
CardiovascularModulation of vascular tone and blood pressure regulation

Q & A

Basic Research Question

  • Controlled Variables : Temperature (e.g., 30°C for IC analysis), solvent purity, and equilibration time .
  • Quantitative Methods : Use HPLC-TOF to measure solubility thresholds in CH₂Cl₂, MeOH, and H₂O, correlating peak area with concentration .
  • Reproducibility : Document solvent preparation (e.g., 0.1% formic acid) and injection volumes (1 µL for GC-MS) to standardize protocols .

How can researchers ensure reproducibility in synthesizing this compound for pharmacological studies?

Advanced Research Question

  • Stepwise Protocol :
    • Synthesis : Follow NMR-validated routes (e.g., indole ring functionalization and N-methylation) with reaction monitoring via TLC .
    • Purification : Use gradient HPLC (as in ) and characterize intermediates via FTIR to track byproducts .
    • Quality Control : Report retention times (RT 5.87 min) and mass errors (<1 ppm) to align with published databases .

Critical Consideration : Purity thresholds (>95%) must be confirmed via ¹³C NMR integration to meet IMPD standards for preclinical trials .

What strategies are recommended for integrating multi-source analytical data (e.g., MS, NMR) into a cohesive structural analysis?

Advanced Research Question

  • Data Alignment : Map FTIR carbonyl peaks (~1700 cm⁻¹) to NMR carbonyl signals and MS-derived molecular weight .
  • Software Tools : Use Agilent MassHunter or similar platforms to overlay spectral data and automate formula assignment .
  • Contradiction Management : If NMR suggests a substituent incompatible with MS data, re-isolate the compound to rule out degradation .

Example : ’s compound table links observed m/z 204.1384 to the (M+H)+ ion, validated by isotopic distribution .

How should researchers validate HPLC-TOF methods for quantifying this compound in complex matrices?

Basic Research Question

  • Linearity Testing : Prepare calibration curves (e.g., 1–100 µg/mL) with R² > 0.995 .
  • Recovery Studies : Spike known concentrations into biological matrices (e.g., plasma) and compare recovery rates .
  • Precision : Calculate intra-/inter-day CV% using triplicate injections; acceptable thresholds are <5% .

Reference : ’s HPLC gradient (0.1% formic acid) is optimized for BK-IMP’s polarity and ionization efficiency .

What are the best practices for assessing impurities in this compound batches during early-stage research?

Advanced Research Question

  • LC-MS/MS Screening : Target common indole-related byproducts (e.g., dealkylated or oxidized analogs) using MRM transitions .
  • Limit of Detection (LOD) : Establish via signal-to-noise ratios (S/N ≥ 3) for trace impurities .
  • Regulatory Alignment : Align impurity profiles with ICH Q3A guidelines, even for non-GMP research batches .

Example : ’s impurity lists for pyridoxine hydrochloride provide a framework for analogous compound screening .

How can researchers statistically analyze spectral data (e.g., isotopic patterns) to confirm this compound’s molecular formula?

Advanced Research Question

  • Isotopic Abundance Analysis : Compare observed isotopic ratios (e.g., 204.1384 [M+H]⁺ vs. 205.1417 [M+H+1]⁺) with theoretical values for C₁₃H₁₇NO .
  • Software Validation : Use tools like mMass or Bruker Compass to simulate isotopic distributions and calculate mass error (<2 ppm) .
  • Error Sources : Account for ion suppression in ESI-MS or column bleed in GC-MS that may skew ratios .

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